molecular formula C12H22O6 B1598995 Dibutyl D-tartrate CAS No. 62563-15-9

Dibutyl D-tartrate

Cat. No. B1598995
CAS RN: 62563-15-9
M. Wt: 262.3 g/mol
InChI Key: PCYQQSKDZQTOQG-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl D-tartrate is a di-ester of tartaric acid and butanol . It has been used as a chiral oil to separate enantiomers in chromatography . Other uses include its role in farinographs and as a plasticizer . The material is classed as “green” as it is made from natural products and is biodegradable .


Molecular Structure Analysis

The molecular formula of Dibutyl D-tartrate is C12H22O6 . It has an average mass of 262.299 Da and a monoisotopic mass of 262.141632 Da .


Physical And Chemical Properties Analysis

Dibutyl D-tartrate has a density of 1.1±0.1 g/cm³ . Its boiling point is 320.0±0.0 °C at 760 mmHg . The compound has a molar refractivity of 64.2±0.3 cm³ . It has 6 H bond acceptors, 2 H bond donors, and 11 freely rotating bonds .

Scientific Research Applications

Effects on Reproductive Health

Research has shown that Dibutyl Phthalate (DBP), a compound related to Dibutyl D-tartrate, can impact reproductive health. A study by Rasmussen et al. (2017) focused on the effects of DBP on mouse ovarian antral follicles. It was found that DBP exposure at concentrations ≥10 µg/ml resulted in growth inhibition and cytotoxicity in these follicles, suggesting potential detrimental effects on reproductive health at certain concentrations (Rasmussen et al., 2017).

Cognitive Function and Neurodevelopment

Li et al. (2010) explored the impact of high-dose DBP on spatial learning and hippocampal BDNF expression in rats. They discovered that high doses of DBP improved spatial memory in male rats and increased BDNF expression in the hippocampus. This suggests a possible influence of DBP on cognitive functions and neurodevelopment (Li et al., 2010).

Influence on Metabolic and Anthropometric Parameters

A study by Majeed et al. (2017) revealed that low doses of DBP affected anthropometric parameters and markers of obesity in rats. The study showed increased body weight gain, changes in serum biochemical markers, and an altered balance of metabolic hormones, highlighting the potential metabolic effects of DBP exposure (Majeed et al., 2017).

Effects on Zinc Metabolism and Testicular Health

Research by Cater et al. (1977) indicated that DBP administration in rats led to changes in zinc metabolism and testicular atrophy. The study observed increased urinary excretion of zinc and a decrease in zinc content in the testes, suggesting a potential disruption in essential mineral homeostasis due to DBP exposure (Cater et al., 1977).

Safety And Hazards

Dibutyl D-tartrate may cause skin, eye, and respiratory tract irritation . In case of eye contact, it is recommended to rinse immediately with plenty of water for at least 15 minutes and get medical attention . If skin contact occurs, wash off immediately with plenty of water for at least 15 minutes and get medical attention immediately if symptoms occur . If inhaled, remove to fresh air and get medical attention immediately if symptoms occur . If ingested, do not induce vomiting and get medical attention .

Relevant Papers One relevant paper is "Enantioseparation of Three β-Agonists Using Di-n-butyl d-Tartrate-Boric Acid Complex as Chiral Selector by Means of MEEKC" . This study reported a method for the in situ synthesis of a novel complex chiral selector by the reaction of di-n-butyl d-tartrate with boric acid in a running buffer and its successful application in chiral MEEKC .

properties

IUPAC Name

dibutyl (2S,3S)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQSKDZQTOQG-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@H]([C@@H](C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426326
Record name Dibutyl D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyl D-tartrate

CAS RN

62563-15-9
Record name Dibutyl D-tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dibutyl D-tartrate
Reactant of Route 2
Dibutyl D-tartrate
Reactant of Route 3
Dibutyl D-tartrate
Reactant of Route 4
Reactant of Route 4
Dibutyl D-tartrate
Reactant of Route 5
Reactant of Route 5
Dibutyl D-tartrate
Reactant of Route 6
Dibutyl D-tartrate

Citations

For This Compound
16
Citations
KA Kahle, JP Foley - Electrophoresis, 2007 - Wiley Online Library
… Efficiencies observed with microemulsions comprised of racemic dibutyl tartrate or dibutyl-D-tartrate were significantly higher than those obtained with dibutyl-L-tartrate, with an average …
RE Sievers, BW Ponder, ML Morris… - Inorganic …, 1963 - ACS Publications
… column containing glass beads coated with 1% dibutyl-d-tartrate (column D) was used. The … an optically active liquid that is less volatile and/or polar than dibutyl-d-tartrate if gas-liquid …
Number of citations: 134 pubs.acs.org
Y Tsuzuki - Bulletin of the Chemical Society of Japan, 1939 - journal.csj.jp
In a paper of a series of synthetic studies on the cyclic derivatives of tartaric acid, the author has noticed that a substituent exerts a certain remarkable effect due to the position on the …
Number of citations: 7 www.journal.csj.jp
WE Dupuy, HR Hudson, PA Karam - Journal of Chromatography A, 1972 - Elsevier
Carbonium ion rearrangements in the reactions of cyclic alcohols with halog enating agents, or in the Lewis acid-catalysed isomerisation of cycloalkyl halides, can give rise to complex …
Number of citations: 4 www.sciencedirect.com
DA Morgan… - Army Missile Research …, 1971 - apps.dtic.mil
The report summarizes the effect of plasticizers on the strength of a glass-fiber-reinforced plastic motor case and, specifically, the effect on the burst strength of the motor case. Maximum …
Number of citations: 2 apps.dtic.mil
SJ Hawkes, EF Mooney - Analytical Chemistry, 1964 - ACS Publications
The liquid mass transfer coefficient, Ci, is proportional to viscosity: viscosity is of critical importance in the efficiency of glass bead columns and may be so in other columns if C „is low …
Number of citations: 21 pubs.acs.org
W Schmidt, H Taube - Inorganic Chemistry, 1963 - ACS Publications
… an optically active liquid that is less volatile and/or polar than dibutyl-d-tartrate if gas-liquid chromatography is to be successful in separating optical isomers of inner complexes. …
Number of citations: 93 pubs.acs.org
R Ryan, S Donegan, J Power, E McEvoy… - Electrophoresis, 2009 - Wiley Online Library
MEEKC is an electrodriven separation technique. Oil‐in‐water microemulsions (MEs) and to a lesser extent water‐in‐oil MEs have been used in MEEKC as BGEs to achieve separation …
KA Kahle, JP Foley - Electrophoresis, 2007 - Wiley Online Library
… tartrate or dibutyl-D-tartrate were significantly higher than those obtained with dibutyl-L-tartrate. The dual-chirality system containing R-DDCV and dibutyl D-tartrate provided significantly …
MJ Stanek - 1957 - search.proquest.com
… 69$ yield from the reduction of dibutyl d-tartrate by the method of … Reductive acetylation of dibutyl d-tartrate to the tetra acetate … dibutyl d-tartrate (VII), (83$ yield from the tetraacetate VI), …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.